molecular formula C42H62NaO16 B3280313 Disodium glycyrrhizinate CAS No. 71277-79-7

Disodium glycyrrhizinate

Cat. No.: B3280313
CAS No.: 71277-79-7
M. Wt: 845.9 g/mol
InChI Key: KMLYQOUDRJQHIQ-OOFFSTKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium Glycyrrhizinate is a salt derivative of glycyrrhizic acid, the primary active component found in the root of the licorice plant (Glycyrrhiza glabra) . This compound is of significant interest in pharmaceutical and cosmetic research due to its multifaceted biological activities and mechanisms of action. Its primary research applications include investigating anti-inflammatory pathways, exploring antiviral agents, and developing cosmetic formulations for skin conditioning and brightening. The compound's anti-inflammatory activity is largely attributed to its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . This inhibition leads to an increased local concentration of cortisol, a potent anti-inflammatory hormone . Furthermore, it has been shown to downregulate key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 . Its antiviral properties are broad-spectrum, with studies indicating it can interfere with the replication of viruses such as hepatitis B and C, herpes simplex, and vesicular stomatitis virus, often by blocking viral penetration into host cells . In dermatological research, this compound is valued for its skin-brightening effect, which stems from the inhibition of tyrosinase activity, thereby reducing melanin production . From a drug delivery perspective, its amphiphilic nature allows it to form self-associates and water-soluble complexes with various lipophilic drugs . Research indicates that it can incorporate into lipid bilayers, increasing membrane fluidity and permeability, which can enhance the bioavailability of co-administered compounds . Researchers should note that, despite its therapeutic potential, this compound is not without pharmacological effects. It may exhibit mineralocorticoid-like activity with prolonged use, potentially leading to side effects such as hypertension and hypokalemia . This product is intended For Research Use Only (RUO) and is not meant for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

71277-79-7

Molecular Formula

C42H62NaO16

Molecular Weight

845.9 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

KMLYQOUDRJQHIQ-OOFFSTKBSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na]

Related CAS

71277-78-6

Origin of Product

United States

Biosynthesis and Origin of Glycyrrhizin Precursors

Plant-Based Biosynthetic Pathways of Glycyrrhizin (B1671929) in Glycyrrhiza Species

The biosynthesis of glycyrrhizin is a multi-step process that begins with the formation of a triterpenoid (B12794562) scaffold, followed by a series of modifications by various enzymes. researchgate.netoup.com

The journey to glycyrrhizin begins with the cyclization of 2,3-oxidosqualene, a common precursor for both sterols and triterpenes in plants. oup.comresearchgate.net This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS), which transforms the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. researchgate.netoup.comnih.gov This cyclization represents a key branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid biosynthesis). researchgate.net The formation of β-amyrin is a foundational step, as its oleanane skeleton is the structural basis for glycyrrhizin. nih.gov

PrecursorEnzymeProductOrganism
2,3-Oxidosqualeneβ-amyrin synthase (bAS)β-amyrinGlycyrrhiza species, Panax ginseng researchgate.netnih.gov
2,3-OxidosqualeneCycloartenol synthaseCycloartenolPlants (for sterol synthesis) researchgate.net
2,3-OxidosqualeneLupeol synthaseLupeolVarious plants researchgate.net

Following the formation of β-amyrin, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netoup.com These enzymes are critical for the functionalization of the triterpene backbone. The first key P450 involved is β-amyrin 11-oxidase, encoded by the gene CYP88D6. researchgate.netoup.com This enzyme catalyzes the two-step oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. researchgate.netoup.com

Subsequently, another P450, CYP72A154, acts on 11-oxo-β-amyrin. researchgate.netoup.comnih.gov This enzyme is responsible for the three sequential oxidation steps at the C-30 position, leading to the formation of glycyrrhetinic acid, the aglycone of glycyrrhizin. oup.comnih.gov The coordinated action of these two P450 enzymes channels the metabolic flux from the general triterpenoid pathway specifically towards glycyrrhizin biosynthesis. researchgate.net

EnzymeSubstrateProductFunction
CYP88D6 (β-amyrin 11-oxidase)β-amyrin11-oxo-β-amyrinTwo-step oxidation at C-11 researchgate.netoup.com
CYP72A154 11-oxo-β-amyrinGlycyrrhetinic acidThree-step oxidation at C-30 oup.comnih.gov

The final step in the biosynthesis of glycyrrhizin is the attachment of two glucuronic acid molecules to the C-3 hydroxyl group of glycyrrhetinic acid. nih.govnih.gov This glycosylation process is catalyzed by UDP-dependent glucuronosyltransferases (UGATs). nih.gov A unique glucuronosyltransferase discovered in Glycyrrhiza uralensis, designated GuUGAT, has been shown to catalyze the continuous two-step glucuronosylation of glycyrrhetinic acid to directly yield glycyrrhizin. nih.govresearchgate.net This enzyme first attaches one glucuronic acid molecule to form glycyrrhetinic acid 3-O-monoglucuronide, and then adds the second molecule to complete the synthesis of glycyrrhizin. researchgate.netmdpi.com Site-directed mutagenesis studies have identified key amino acid residues, such as Gln-352, His-22, Trp-370, Glu-375, and Gln-392, as being important for the catalytic activity of GuUGAT. nih.gov

Metabolic Conversion Pathways of Glycyrrhizin to Glycyrrhetinic Acid

When glycyrrhizin is orally ingested, it is not readily absorbed in its original form due to its high molecular weight and low permeability. nih.gov Instead, it undergoes metabolic conversion in the gastrointestinal tract, primarily by the gut microbiota. researchgate.netnih.govjst.go.jp Intestinal bacteria produce β-glucuronidase enzymes that hydrolyze the two glucuronic acid moieties from glycyrrhizin. jst.go.jpresearchgate.net This process releases the aglycone, glycyrrhetinic acid, which is more readily absorbed into the bloodstream. researchgate.netnih.gov The conversion to glycyrrhetinic acid is considered a crucial step for the biological activity of orally administered glycyrrhizin. researchgate.net The composition of the gut microbiota can significantly influence the rate and extent of this conversion, leading to individual variations in the pharmacokinetics of glycyrrhizin. jst.go.jpnih.gov

Investigation of Isomeric Forms and Their Occurrence (e.g., 18-alpha vs. 18-beta Glycyrrhetinic Acid)

Glycyrrhetinic acid exists as two main stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. nih.govresearchgate.net These isomers differ in the stereochemistry at the C-18 position, which affects the conformation of the D and E rings of the triterpenoid structure. researchgate.net The 18β-isomer is the naturally predominant form found in licorice root, with quantities typically ranging from 0.1% to 1.6%, while the 18α-isomer is present in much smaller amounts, usually less than 0.7%. nih.gov The 18β-glycyrrhizin can be isomerized to the 18α-form under alkaline conditions. researchgate.net The different stereochemistry of these isomers is thought to influence their biological activities and physicochemical properties. researchgate.net

IsomerRelative Abundance in Glycyrrhiza rootKey Structural Feature
18β-glycyrrhetinic acid Higher (0.1% to 1.6%) nih.govCis-junction of the D/E rings researchgate.net
18α-glycyrrhetinic acid Lower (less than 0.7%) nih.govTrans-junction of the D/E rings researchgate.net

Advanced Methodologies for Disodium Glycyrrhizinate Analysis in Research

Chromatographic Techniques for Quantitative Assessment and Purity Evaluation

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For Disodium (B8443419) Glycyrrhizinate, both high-performance liquid chromatography and thin-layer chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the precise quantification of glycyrrhizin (B1671929) (the acidic form of Disodium Glycyrrhizinate) in various matrices, including herbal products and biological fluids. researchgate.netnih.govsemanticscholar.org The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research has established robust HPLC methods for determining glycyrrhizin and its primary metabolite, glycyrrhetic acid. nih.gov A common approach involves using a C18 column with a mobile phase often consisting of an acetonitrile (B52724) and water mixture containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent retention times. nih.govepa.gov Detection is typically performed using an ultraviolet (UV) detector set at a wavelength of 251 nm. nih.gov These methods are validated for linearity, precision, accuracy, and sensitivity, demonstrating their reliability for quantitative analysis. nih.govmdpi.com For instance, one validated LC-MS/MS method reported a calibration range of 10 to 10,000 ng/mL for glycyrrhizin in human plasma, with a lower limit of quantification of 10 ng/mL. nih.gov The precision of these methods is generally high, with relative standard deviations of less than 4% for licorice and tobacco samples. epa.gov

HPLC Method Parameters for Glycyrrhizin Analysis
ParameterConditionSource
ColumnC18 or SepaxHP CN nih.govmdpi.com
Mobile PhaseAcetonitrile:water (50:50, v:v) with 0.1% formic acid and 5mM ammonium acetate nih.gov
Flow Rate0.8 mL/min mdpi.com
DetectionUV at 251 nm or Mass Spectrometry nih.govnih.gov
Linearity Range (Plasma)10 - 10,000 ng/mL nih.gov
Precision (RSD)< 4% epa.gov

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and purity assessment of this compound. researchgate.netsid.ir This technique involves spotting a sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). sigmaaldrich.com The components of the sample migrate at different rates, resulting in separation.

TLC is particularly useful for the rapid screening and fingerprinting of licorice extracts to confirm the presence of glycyrrhizin and to differentiate between various licorice species. researchgate.net The separated spots can be visualized under UV light or by using chemical visualizing reagents. nih.gov While primarily a qualitative method, TLC can be made semi-quantitative or fully quantitative by using a densitometer to measure the intensity of the spots. nih.gov The simplicity, speed, and cost-effectiveness of TLC make it an ideal method for initial purity tests and for monitoring chemical reactions. sigmaaldrich.comnih.gov For instance, a study on Glycyrrhiza glabra extract used TLC to qualitatively analyze the presence of 18β-glycyrrhetinic acid, demonstrating its utility in identifying key components. sid.ir

Spectroscopic and Mass Spectrometric Methods in Glycyrrhizinate Research

Spectroscopic and spectrometric techniques provide detailed structural and quantitative information about molecules by measuring their interaction with electromagnetic radiation or by determining their mass-to-charge ratio.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct method for assessing the purity of glycyrrhizinate salts without the need for a chemical reference standard of the analyte itself. mdpi.comfitnyc.edunih.gov This technique relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.

A qNMR method for the purity assessment of dipotassium (B57713) glycyrrhizinate has been successfully developed and validated. mdpi.comresearchgate.net In this method, a known amount of an internal standard (such as potassium hydrogen phthalate (B1215562) or fumaric acid) is added to a precisely weighed sample. mdpi.com The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the olefinic proton H-12 at δ 5.68 ppm) with the integral of a signal from the internal standard. mdpi.comresearchgate.net The method has been validated for linearity, precision, stability, and accuracy, with results showing good correlation with those obtained from traditional HPLC methods. mdpi.comfitnyc.edu

Key Parameters for qNMR Purity Assessment of Dipotassium Glycyrrhizinate
ParameterSpecificationSource
Spectrometer Frequency500.06 MHz mdpi.com
Internal StandardsPotassium hydrogen phthalate (KHP), Fumaric acid (FA) mdpi.com
Analyte Quantification Signalδ 5.68 ppm (s, 1H, H-12) mdpi.com
ValidationLinearity, precision, repeatability, stability, accuracy mdpi.com
Correlation with HPLCResults are consistent with HPLC-UV detection fitnyc.edu

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of this compound. nih.gov ESI is a soft ionization technique that allows large, non-volatile molecules like glycyrrhizin to be ionized directly from a liquid solution into the gas phase with minimal fragmentation. premierbiosoft.com

In glycyrrhizinate research, LC-ESI-MS is used for the simultaneous determination of glycyrrhizin and its metabolites in complex biological matrices like human plasma. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov For glycyrrhizin, the transition m/z 823 → 453 is often monitored, while for its metabolite, glycyrrhetinic acid, the transition m/z 471 → 177 is used. nih.gov This methodology provides excellent sensitivity, with detection limits in the low ng/mL range, making it ideal for pharmacokinetic studies. nih.govresearchgate.net

Immunochemical Assays in Glycyrrhizinate Research (e.g., Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA))

Immunochemical assays leverage the highly specific binding interaction between an antibody and its antigen. The indirect competitive enzyme-linked immunosorbent assay (icELISA) has been developed for the rapid and sensitive detection of glycyrrhizic acid (GL). nih.govnih.gov

This assay involves a competition between the free GL in a sample and a fixed amount of GL-protein conjugate coated onto a microtiter plate for binding to a limited amount of a specific monoclonal antibody (MAb). nih.gov The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal. A higher concentration of GL in the sample results in a weaker signal, as less antibody will be available to bind to the plate. uomustansiriyah.edu.iq

A developed icELISA for GL demonstrated high sensitivity, with a 50% inhibition concentration (IC₅₀) of 1.1 ng/mL and a detection range of 0.2–5.1 ng/mL. nih.govnih.gov The results obtained with this immunoassay showed a strong correlation (correlation coefficient > 0.98) with those from HPLC analysis, indicating its suitability as a simple, effective, and rapid screening tool for GL in licorice samples. nih.gov

Performance of icELISA for Glycyrrhizic Acid (GL) Detection
ParameterConventional icELISASimplified icELISASource
IC₅₀ Value1.1 ng/mL5.3 ng/mL nih.govnih.gov
Detection Range0.2–5.1 ng/mL1.2–23.8 ng/mL nih.govnih.gov
Monoclonal Antibody (MAb) Dissociation Constant (Kd)9.96 x 10⁻¹⁰ M nih.govnih.gov
Cross-reactivity with Glycyrrhetic Acid~2.6% nih.govnih.gov
Correlation with HPLC (R²)> 0.98 nih.gov

Method Validation Parameters for Glycyrrhizinate Quantification (e.g., linearity, precision, accuracy, reproducibility)

The validation of an analytical method is crucial to ensure that the measurements are reliable, accurate, and reproducible. For the quantification of glycyrrhizinate, various analytical techniques, primarily chromatographic methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are employed. researchgate.net The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and involves the assessment of several key parameters. proquest.comglobalresearchonline.net

Linearity

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is a fundamental parameter to establish the working range of the assay. Linearity is typically evaluated by analyzing a series of standard solutions of glycyrrhizinate at different concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (R²) close to 1.0. tandfonline.com

For instance, a Reverse Phase HPLC (RP-HPLC) method developed for the simultaneous estimation of monoammonium glycyrrhizinate showed excellent linear correlation. proquest.comresearchgate.net Similarly, an HPTLC method for the analysis of glycyrrhizic acid demonstrated a strong linear relationship with an R² value of 0.999 in a concentration range of 200–1000 ng per spot. tandfonline.com Another HPTLC method reported a linearity range of 100-600 ng with an r² of 0.998. nih.gov

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision (Inter-day precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or using different equipment. globalresearchonline.net

Validation studies for glycyrrhizinate quantification consistently report low RSD values, indicating high precision. For example, in an RP-HPLC method, precision studies carried out at intra-day and inter-day intervals found RSD values to be less than 2.00%. proquest.comresearchgate.net A quantitative ¹H NMR (qNMR) method for dipotassium glycyrrhizinate showed RSD values for precision and reproducibility to be 0.31% and 0.67% respectively. mdpi.com An HPTLC method for glycyrrhizin also demonstrated satisfactory intra-day and inter-day precision with RSD values below 1.84% and 1.62%, respectively. nih.gov

Accuracy

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. globalresearchonline.net It is often determined through recovery studies, where a known amount of pure glycyrrhizinate standard is added (spiked) into a sample matrix and the mixture is analyzed. The percentage of the analyte that is recovered by the method is then calculated. High recovery rates indicate an accurate method.

For a validated RP-HPLC method, the accuracy was evident from recovery values ranging from 98.96% to 101.39% for monoammonium glycyrrhizinate. proquest.comresearchgate.net An HPTLC method for glycyrrhizin showed recovery between 99.4% and 99.8%. nih.gov Similarly, a qNMR method for dipotassium glycyrrhizinate reported average recovery rates of 99.29% and 99.90%. mdpi.com

Reproducibility

Reproducibility assesses the precision between different laboratories and is considered during the standardization of an analytical method. It evaluates the ability of the method to provide consistent results when performed by different analysts in different locations with different instruments. globalresearchonline.net While often evaluated in later stages of method development, the parameters of intermediate precision give a strong indication of a method's reproducibility. A validated HPLC method for monoammonium glycyrrhizinate was reported to be reproducible. proquest.com A qNMR method also demonstrated high reproducibility with an RSD value of 0.57%. mdpi.com

The table below summarizes typical validation parameters from various research findings for the quantification of glycyrrhizinate using different analytical methodologies.

ParameterMethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)Source(s)
Linearity HPTLC100-500 ng/spot0.9908N/AN/A asianpubs.org
HPTLC100-600 ng/band0.998N/AN/A nih.gov
HPTLC2000-7000 ng/spot0.9986N/AN/A nih.gov
UV Spectrophotometry10-60 µg/mlN/AN/AN/A healthinformaticsjournal.com
Accuracy RP-HPLCN/AN/A98.96 - 101.39N/A proquest.comresearchgate.net
HPTLCN/AN/A99.4 - 99.8N/A nih.gov
HPTLCN/AN/A98.87 - 99.50N/A nih.gov
qNMRN/AN/A99.29 - 99.90N/A mdpi.com
Precision RP-HPLCN/AN/AN/A< 2.00 (Intra- & Inter-day) proquest.comresearchgate.net
HPTLCN/AN/AN/A< 1.84 (Intra-day), < 1.62 (Inter-day) nih.gov
HPTLCN/AN/AN/A0.40-0.54 (Repeatability), 0.47-0.61 (Intermediate) nih.gov
qNMRN/AN/AN/A0.24 - 0.31 mdpi.com
Reproducibility qNMRN/AN/AN/A0.57 - 0.67 mdpi.com

Pharmacokinetic Investigation Methodologies and Preclinical Disposition of Glycyrrhizinates

Absorption Mechanisms and Metabolite Formation in Preclinical Models

The absorption of glycyrrhizin (B1671929) is not a straightforward process and is heavily reliant on its biotransformation within the gastrointestinal tract.

Following oral administration, glycyrrhizin (GL) is not readily absorbed in its original form. mdpi.com Instead, it undergoes hydrolysis by intestinal bacteria, primarily in the stomach and large intestine, to its aglycone, glycyrrhetinic acid (GA). researchgate.netnih.gov This biotransformation is crucial, as GA is considered the principal biologically active metabolite responsible for most of the pharmacological effects observed. mdpi.comresearchgate.net The conversion is catalyzed by β-glucuronidase produced by the gut microbiota. researchgate.netresearchgate.net Studies in rats have shown that this hydrolysis does not occur in the small intestine and is diminished in germ-free animals or after treatment with antibiotics like kanamycin, confirming the essential role of intestinal flora. researchgate.net

The gastrointestinal absorption of glycyrrhizin itself is poor, with an estimated bioavailability of approximately 1% in rats after oral administration. jfda-online.com The limited mucosal permeability is a significant factor in its low absorption rate. researchgate.net In contrast, its metabolite, glycyrrhetinic acid, is absorbed more readily. researchgate.net Preclinical studies using in situ loop techniques in rats have demonstrated that the absorption of GA is greater than that of GL, with the large intestine being a primary site for the absorption of GA formed after bacterial hydrolysis. researchgate.netjfda-online.com Although GL is poorly absorbable, both GL and GA are detected in plasma after oral administration, indicating that a small fraction can be absorbed in its parent form. researchgate.net

Distribution Profiles and Tissue Affinity in Animal Models

Once absorbed, glycyrrhizin and its metabolite glycyrrhetinic acid exhibit specific distribution patterns, with a notable affinity for the liver. The presence of specific receptors for GA on the sinusoidal surface of mammalian hepatocytes has been identified, facilitating targeted uptake by liver cells. mdpi.comresearchgate.netmdpi.com This high affinity for the liver has been confirmed in several preclinical studies. mdpi.com

In a study on mice, concentrations of glycyrrhizin in the plasma and liver were significantly increased following intracolonic administration compared to administration in the jejunum or ileum. researchgate.net Another study in mice that were administered an oral decoction found that both glycyrrhizic acid and glycyrrhetinic acid were enriched in the liver and colon tissues. nih.gov This targeted distribution to the liver is a key aspect of its pharmacokinetic profile and is foundational for its use in liver-targeting drug delivery systems. mdpi.comresearchgate.net In a mouse mastitis model, glycyrrhizin was also shown to attenuate mammary gland histopathological changes, suggesting distribution to mammary tissue under inflammatory conditions. nih.gov

Biotransformation Pathways and Enzyme Interactions in Hepatic Metabolism (e.g., Cytochrome P450 System)

After reaching the systemic circulation, glycyrrhetinic acid undergoes further metabolism, primarily in the liver. It is conjugated with glucuronic acid or sulfates before being excreted. frontiersin.org The interaction of glycyrrhizin and its constituents with the cytochrome P450 (CYP450) enzyme system has been a focus of research to understand potential herb-drug interactions.

Preclinical data indicate that licorice extracts and their components can modulate the activity of various CYP enzymes. Studies have shown that extracts from Glycyrrhiza uralensis can strongly inhibit CYP2B6 and moderately inhibit CYP2C8, CYP2C9, and CYP2C19. nih.gov Similarly, extracts from Glycyrrhiza glabra showed moderate inhibitory effects on CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.gov Specific compounds within licorice, such as isoliquiritigenin (B1662430) and 18β-glycyrrhetinic acid, have been found to inhibit members of the CYP2C family. nih.gov

Conversely, some studies suggest an inductive effect on certain CYP enzymes. Pre-treatment with glycyrrhizin in rats was found to enhance the metabolism of nobiletin, which was attributed to the induction of CYP3A4 and the efflux transporter P-glycoprotein (P-gp). nih.gov This suggests that glycyrrhizin can increase the clearance of co-administered drugs that are substrates for these proteins. nih.govacs.org The varied effects—inhibition versus induction—depend on the specific licorice species, the constituent compound being studied, and the experimental model. nih.gov

Elimination Routes and Entero-hepatic Recirculation in Preclinical Species

The primary route of elimination for glycyrrhizin and its metabolites is through biliary excretion. mdpi.com Studies in rats have demonstrated that a substantial portion of an intravenously administered dose is secreted from the liver into the bile. mdpi.com One study reported that biliary excretion accounted for 80.6% of the administered dose in rats. mdpi.com

A significant characteristic of glycyrrhizin's pharmacokinetics is its extensive enterohepatic recirculation. mdpi.com After being excreted into the bile and entering the duodenum, glycyrrhizin can be reabsorbed back into the systemic circulation. mdpi.com This recycling process is evidenced by the appearance of secondary peaks in the plasma concentration-time curves in control rats. mdpi.com In rats with biliary fistulization, which prevents the return of bile to the intestine, these secondary peaks are absent, and the plasma concentration declines more rapidly. mdpi.com This enterohepatic cycling contributes to a higher area under the curve (AUC) and a longer retention time in the body. mdpi.comacs.org

Methodological Approaches for Pharmacokinetic Parameter Determination (e.g., Area Under the Curve (AUC), Elimination Half-Life (t1/2), Time to Peak Concentration (Tmax), Peak Concentration (Cmax) in animal studies)

The determination of pharmacokinetic parameters for glycyrrhizinates in preclinical animal studies typically involves the collection of serial blood samples after administration. The concentrations of glycyrrhizin and glycyrrhetinic acid in plasma are quantified using sensitive analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgsemanticscholar.org

From the resulting plasma concentration-time data, key pharmacokinetic parameters are calculated using non-compartmental analysis software. nih.gov These parameters include:

Cmax (Peak Concentration): The maximum observed concentration in the plasma.

Tmax (Time to Peak Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

t1/2 (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

The table below summarizes representative pharmacokinetic parameters for glycyrrhizin's active metabolite, glycyrrhetinic acid, from a study in rabbits, highlighting the differences when glycyrrhizin acts as a prodrug.

ParameterOral GlycyrrhizinOral Glycyrrhetinic Acid
Tmax (hr)7.0 ± 1.3Not Reported
Cmax (µg/mL)0.6 ± 0.1Not Reported
AUC (µg·hr/mL)16.3 ± 2.73.0 ± 0.5
MRT (hr)12.7 ± 2.12.8 ± 0.3

Data derived from a pharmacokinetic study in rabbits. jfda-online.com MRT refers to Mean Residence Time.

Molecular and Cellular Mechanisms of Disodium Glycyrrhizinate Action

Enzyme Modulation and Inhibition

Disodium (B8443419) glycyrrhizinate and its active metabolite, 18β-glycyrrhetinic acid, are known to interact with and inhibit several enzymes, thereby altering specific biochemical pathways.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

A primary mechanism of action for disodium glycyrrhizinate is the inhibition of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2). nih.govresearchgate.net This enzyme is responsible for the conversion of active cortisol to its inactive form, cortisone, particularly in mineralocorticoid target tissues like the kidney. researchgate.netwikipedia.org

The active metabolite of glycyrrhizic acid, 18β-glycyrrhetinic acid, acts as a potent competitive inhibitor of 11β-HSD2. researchgate.netnih.gov By blocking this enzyme, the local concentration of cortisol increases, leading to enhanced activation of mineralocorticoid receptors. nih.govscbt.com This mechanism mimics a state of apparent mineralocorticoid excess. wikipedia.orgscbt.com Chronic administration of high doses of glycyrrhizic acid has also been shown in animal studies to suppress the mRNA and protein expression of 11β-HSD2, suggesting a potential indirect, long-term regulatory effect in addition to direct competitive inhibition. researchgate.net

Key Effects of 11β-HSD2 Inhibition by this compound Metabolite
ParameterDescription of EffectPrimary Reference
Enzyme Target11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) nih.govresearchgate.net
MechanismCompetitive inhibition by the active metabolite, 18β-glycyrrhetinic acid. researchgate.netnih.gov
Biochemical OutcomePrevents the conversion of active cortisol to inactive cortisone. nih.govresearchgate.net
Physiological ConsequenceIncreased local cortisol levels, leading to potent anti-inflammatory effects and mineralocorticoid receptor activation. nih.gov

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. researchgate.netnih.gov While licorice extracts are known to inhibit tyrosinase, this effect is primarily attributed to other phytochemicals within the extract rather than this compound itself. researchgate.netnih.gov

Compounds such as glabridin, glabrene, isoliquiritigenin (B1662430), glycyrrhisoflavone, and glyasperin C, found in licorice root, are potent tyrosinase inhibitors. researchgate.netresearchgate.netnih.gov For example, glabridin has been identified as a powerful noncompetitive inhibitor of tyrosinase, with an IC50 value of 0.43 μmol/L. bio-rad.com Research indicates that glabrene and isoliquiritigenin also effectively inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.net The tyrosinase inhibitory activity of licorice extract is often stronger than what would be expected from its glabridin content alone, pointing to the synergistic or additive effects of these other compounds. researchgate.netresearchgate.net

Modulation of Microsomal Prostaglandin E Synthase Type-2 and Cyclooxygenase (COX) Enzymes

This compound plays a role in the inflammatory cascade by modulating enzymes involved in prostaglandin synthesis. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes and prostaglandin E synthases. mdpi.comsemanticscholar.org

Research has demonstrated that glycyrrhizin (B1671929) can inhibit the production of PGE2 in activated macrophages. mdpi.com This effect is linked to its ability to down-regulate the expression of COX-2, the inducible isoform of the cyclooxygenase enzyme that is often upregulated during inflammation. mdpi.com By inhibiting COX-2, glycyrrhizin reduces the conversion of arachidonic acid to prostaglandin H2, the precursor for PGE2. semanticscholar.orgmdpi.com While the outline specifies modulation of microsomal prostaglandin E synthase type-2 (mPGES-2), the predominant documented mechanism for glycyrrhizin's effect on the PGE2 pathway is the suppression of COX-2 expression. mdpi.com The direct modulatory action of this compound on mPGES-2 is not as extensively characterized as its effect on COX-2.

Inflammatory Signaling Pathway Regulation

A significant component of this compound's mechanism of action is its ability to regulate key signaling pathways that orchestrate the inflammatory response at the cellular level.

High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) Modulation

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space, where it functions as a damage-associated molecular pattern (DAMP) to promote inflammation. researchgate.netduke.edu Extracellular HMGB1 interacts with cell surface receptors, including Toll-like Receptor 4 (TLR4), to trigger pro-inflammatory signaling cascades.

Glycyrrhizin has been shown to directly bind to HMGB1, thereby inhibiting its cytokine-like activities. researchgate.netnih.gov This physical interaction prevents HMGB1 from binding to its receptors, such as TLR4, and subsequently disrupts the activation of the HMGB1/TLR4 signaling axis. bio-rad.comduke.edu By antagonizing HMGB1, glycyrrhizin effectively reduces the release of pro-inflammatory cytokines and mitigates the inflammatory response. This mechanism is a critical component of its anti-inflammatory properties, as demonstrated in various models of inflammation-related conditions. nih.gov

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. mdpi.com Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

This compound and its derivatives have been shown to be potent inhibitors of the NF-κB signaling pathway. mdpi.com Its inhibitory action is often linked to its upstream modulation of the HMGB1/TLR4 axis. nih.gov By blocking TLR4 activation, glycyrrhizin prevents the subsequent downstream signaling events that lead to NF-κB activation. Specifically, it has been observed to inhibit the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This stabilization of IκBα prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes. nih.govnih.govmdpi.com This suppression of NF-κB activation results in a broad downregulation of inflammatory mediators. mdpi.commdpi.com

Overview of Inflammatory Pathway Regulation by this compound
Pathway ComponentMechanism of ActionKey References
HMGB1Directly binds to HMGB1, inhibiting its extracellular cytokine activities. researchgate.netnih.gov
TLR4Inhibits the HMGB1/TLR4 signaling axis, preventing downstream inflammatory signaling. duke.edu
NF-κBPrevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation of NF-κB p65. nih.govnih.govmdpi.com
Overall OutcomeSuppression of pro-inflammatory gene expression, leading to reduced production of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). nih.govmdpi.commdpi.com

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways, which are crucial signaling cascades that regulate a variety of cellular processes. The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the DNA in the cell's nucleus. wikipedia.org This signaling cascade begins when an extracellular signaling molecule binds to a receptor on the cell surface, initiating a series of protein phosphorylations. wikipedia.org This process ultimately leads to the activation of MAPK (also known as ERK), which can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors like Myc, to regulate gene expression and cellular responses such as cell division. wikipedia.orgyoutube.com

Research indicates that this compound can influence this pathway by inhibiting the phosphorylation of key kinases. For instance, in a study on TPA-induced skin inflammation in mice, pretreatment with glycyrrhizic acid, the active component of this compound, dose-dependently inhibited the phosphorylation of ERK1/2 and p38, both of which are components of the MAPK signaling pathway. nih.gov By suppressing the activation of these kinases, this compound can down-regulate subsequent inflammatory responses. nih.gov The activation of the ERK/MAPK pathway is a known factor in the upregulation of certain receptors, and inhibitors of this pathway have been shown to attenuate these effects. researchgate.net

Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-1β, IL-6, iNOS)

This compound demonstrates significant modulation of cytokine and chemokine expression, key mediators of the inflammatory response. Cytokines are signaling proteins that play a pivotal role in both innate and adaptive immunity, with proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) being central to initiating and amplifying inflammatory cascades.

Studies have consistently shown that this compound can downregulate the expression of these proinflammatory molecules. patsnap.com For example, it has been observed to reduce the production of TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory process. patsnap.com In human lung fibroblast cell lines, glycyrrhizin was found to down-regulate the production of the inflammatory chemokines IL-8 and eotaxin 1, which are potent attractants for neutrophils and eosinophils, respectively. nih.gov The modulation of these cytokines and chemokines is a critical aspect of the compound's anti-inflammatory properties. patsnap.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

This compound exhibits notable antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit their generation. patsnap.comnih.govbohrium.com ROS are highly reactive molecules, such as hydroxyl radicals and superoxide anions, that can cause significant damage to cells and are implicated in aging and various diseases. patsnap.comresearchgate.net The antioxidant defense mechanisms of exogenous compounds typically involve either inhibiting ROS generation or trapping existing free radicals. nih.govbohrium.com

Research has demonstrated that glycyrrhizin, the active component of this compound, can effectively scavenge free radicals. patsnap.com Pulse radiolysis studies have shown that glycyrrhizin reacts with hydroxyl radicals and solvated electrons at high rate constants. nih.gov Furthermore, it has been shown to capture solvated electrons, preventing their interaction with molecular oxygen and thus inhibiting the formation of superoxide radicals. nih.govbohrium.com

While some studies have indicated that glycyrrhizic acid may not directly scavenge certain stable radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) in cell-free systems, it does reduce the generation of ROS by activated neutrophils. nih.gov Pre-incubation of neuronal cells with glycyrrhizic acid has been found to decrease the production of free radicals and increase the intracellular levels of glutathione, a major endogenous antioxidant. nih.gov This suggests that in addition to direct scavenging, this compound may also enhance the cell's own antioxidant defense systems.

Antiviral Mechanisms and Host-Pathogen Interactions in In Vitro Systems

This compound has demonstrated broad-spectrum antiviral activity in various in vitro systems, acting through multiple mechanisms that interfere with the viral life cycle and modulate host-pathogen interactions.

Interference with Viral Replication Processes

A primary antiviral mechanism of this compound is the inhibition of viral replication. nih.govnih.gov Studies have shown its efficacy against a range of viruses, including SARS-CoV-2, herpes simplex virus (HSV-1), and hepatitis B virus (HBV). nih.govresearchgate.net For SARS-CoV-2, glycyrrhizin has been found to potently inhibit viral replication in Vero E6 cells in a dose-dependent manner. nih.govresearchgate.net One of the proposed mechanisms for this is the inhibition of the viral main protease (Mpro), an enzyme essential for the replication process. nih.govresearchgate.net

In the case of HBV, glycyrrhizin can inhibit the secretion of the hepatitis B surface antigen (HBsAg) from infected cells, causing it to accumulate within the cytoplasm and disrupting its intracellular transport. nih.gov Similarly, it has been shown to inhibit the replication of HSV-1 in vitro. nih.gov The antiviral effect of glycyrrhizin is often observed in the early stages of viral replication. nih.gov For some viruses, like infectious bursal disease virus (IBDV), dipotassium (B57713) glycyrrhizinate can directly inactivate the virus or interfere with its replication. nih.gov

Modulation of Host Cell Receptors and Entry

In addition to inhibiting replication, this compound can also interfere with the initial stages of viral infection, namely the attachment and entry of the virus into the host cell. Viruses rely on specific interactions between their surface proteins and receptors on the host cell to gain entry. virologyresearchservices.comresearchgate.netresearchgate.net

Glycyrrhizin has been reported to modulate the fluidity of the host cell's plasma membrane. nih.gov By reducing membrane fluidity, it can suppress the entry of enveloped viruses such as HIV, influenza A virus, and vesicular stomatitis virus. nih.gov This alteration of the membrane may impair the necessary conformational changes and fusion events required for the virus to deliver its genetic material into the cell. nih.goviimmun.ru

Furthermore, studies on human coronaviruses have indicated that diammonium glycyrrhizinate can interrupt spike-mediated cellular entry. nih.gov It is suggested that it may block the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, a critical step for the entry of SARS-CoV-2. researchgate.netnih.gov This interference with the virus's ability to bind to and enter the host cell represents a significant aspect of its antiviral activity.

Apoptosis and Cell Cycle Modulation in Preclinical Cell Lines

This compound has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in various preclinical cancer cell lines.

In studies using cervical cancer cells, glycyrrhizin treatment led to a dose-dependent increase in apoptosis. nih.gov This was associated with the disruption of the mitochondrial membrane potential and the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. nih.gov The expression of pro- and anti-apoptotic proteins was also modulated. nih.gov Furthermore, glycyrrhizin induced cell cycle arrest at the G0/G1 phase, which was linked to a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increase in the CDK inhibitor p21. nih.gov

Similar effects have been observed in gastric cancer cells, where glycyrrhizic acid inhibited proliferation in a time- and dose-dependent manner. nih.govresearchgate.net It induced G1/S-phase arrest and apoptosis, accompanied by the downregulation of G1 phase-related cyclins (D1, D2, D3, E1, and E2) and modulation of apoptosis-related proteins such as Bax, Bcl-2, and caspases. researchgate.net

In lung adenocarcinoma A549 cells, glycyrrhizin treatment increased the percentage of cells in both early and late apoptosis. researchgate.net This was confirmed by the cleavage of PARP, a hallmark of apoptosis. researchgate.net While it induced apoptosis, significant changes in the G1, S, and G2/M phases of the cell cycle were not observed in this particular cell line, suggesting that the primary anti-proliferative effect in these cells is through the induction of apoptosis. researchgate.net

Immunomodulatory Effects on Cellular Responses

This compound, a salt derived from glycyrrhizic acid, exerts significant immunomodulatory effects by influencing the behavior and function of various immune cells. Its mechanism of action involves the modulation of key cellular players in both innate and adaptive immunity, thereby regulating the inflammatory cascade and shaping the nature of the immune response. Research indicates that its effects are multifaceted, impacting macrophages, dendritic cells (DCs), and T-lymphocytes through the regulation of cell surface molecule expression, cytokine production, and functional activity.

Effects on Macrophages and Dendritic Cells:

This compound and its active component, glycyrrhizin, have been shown to modulate the activity of antigen-presenting cells such as macrophages and dendritic cells. patsnap.com In macrophages, these compounds can enhance efferocytosis, the process of clearing apoptotic cells, which is crucial for the resolution of inflammation. nih.gov Studies on dipotassium glycyrrhizate, a related salt, demonstrated that it promotes efferocytosis by regulating molecules involved in the recognition (MERTK, LRP1), uptake (Rac1), and metabolism (LXRα, ABCA1) of apoptotic cells. nih.gov Furthermore, glycyrrhizic acid can promote the polarization of macrophages towards the classically activated (M1) phenotype, which is associated with enhanced phagocytosis and bactericidal capacity. nih.gov

Dendritic cells, which are critical for initiating T-cell-mediated immunity, are also a target of glycyrrhizin. nih.govscienceopen.com Studies have shown that glycyrrhizin can induce the maturation of DCs, characterized by the upregulation of surface maturation markers like CD40, CD86, and MHC-II. nih.gov This maturation process is accompanied by an increased production of Interleukin-12 (IL-12), a key cytokine that drives the differentiation of T helper 1 (Th1) cells. nih.gov By enhancing the maturation and allostimulatory activity of DCs, glycyrrhizin can steer the immune response toward a Th1 profile. nih.gov

Interactive Table 1: Effects of Glycyrrhizinates on Macrophage and Dendritic Cell Functions

Cell Type Specific Effect Key Molecules/Pathways Modulated Research Finding
Macrophages Enhanced Efferocytosis MERTK, LRP1, Rac1, LXRα, ABCA1 Dipotassium glycyrrhizate enhances the removal of apoptotic cells by regulating recognition, uptake, and metabolism-related molecules. nih.gov
M1 Polarization JNK, NF-κB Glycyrrhizic acid promotes polarization to the M1 phenotype, increasing phagocytic and bactericidal capabilities. nih.gov
Dendritic Cells Upregulation of Maturation Markers CD40, CD86, MHC-II Glycyrrhizin treatment increases the expression of co-stimulatory and antigen-presenting molecules on the DC surface. nih.gov
Increased Cytokine Production IL-12 Glycyrrhizin stimulates DCs to produce IL-12, promoting a Th1-polarizing environment. nih.gov
Enhanced T-cell Stimulation Allostimulatory Activity GL-treated DCs show an increased capacity to stimulate the proliferation of allogeneic T-cells. nih.gov

Modulation of T-Lymphocyte Responses and Cytokine Profiles:

The influence of this compound extends to the adaptive immune system, particularly T-lymphocytes. By affecting dendritic cells, it indirectly shapes T-cell differentiation and function. nih.gov Dendritic cells treated with glycyrrhizin have been found to enhance the proliferation of allogeneic T-cells and skew the subsequent immune response towards a Th1 phenotype. nih.gov This is evidenced by an increased production of Interferon-gamma (IFN-γ) and a reduction in Interleukin-4 (IL-4) by the stimulated T-cells. nih.gov

The compound's broader anti-inflammatory action is also mediated by its ability to downregulate the expression of various pro-inflammatory cytokines. patsnap.comnih.gov Research has consistently shown that this compound can reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are pivotal mediators in the inflammatory process. patsnap.comnih.gov This suppression of pro-inflammatory cytokines is a key aspect of its therapeutic potential in inflammatory conditions. patsnap.comnih.gov Conversely, it can also enhance the production of certain immunoglobulins and anti-inflammatory or regulatory cytokines like Interleukin-10 (IL-10). nih.govmdpi.com

Interactive Table 2: Modulation of Cytokine Production by Glycyrrhizinates

Cytokine Category Specific Cytokine Effect Cellular Context
Pro-inflammatory Cytokines TNF-α Downregulation General anti-inflammatory effect. patsnap.comnih.gov
IL-1β Downregulation Observed in various inflammatory models. patsnap.comnih.govnih.gov
IL-6 Downregulation Mitigates systemic inflammatory responses. patsnap.comnih.govnih.gov
Th1-Associated Cytokines IFN-γ Upregulation Produced by T-cells stimulated with GL-treated DCs. nih.gov
IL-12 Upregulation Produced by GL-treated dendritic cells. nih.gov
Th2-Associated Cytokines IL-4 Downregulation Reduced production from T-cells in mixed lymphocyte reactions. nih.gov
Regulatory Cytokines IL-10 Upregulation Produced alongside IFN-γ in mixed lymphocyte reactions. nih.gov

Preclinical Efficacy and Biological Activities of Disodium Glycyrrhizinate in Animal Models and in Vitro Systems

Anti-inflammatory Efficacy in Rodent Models

The anti-inflammatory properties of glycyrrhizin (B1671929) derivatives have been substantiated through various established rodent models of inflammation. These studies demonstrate the compound's ability to modulate key inflammatory pathways and reduce inflammatory responses.

The carrageenan-induced paw edema model is a standard method for assessing the efficacy of acute anti-inflammatory agents. researchgate.net Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling, or edema. frontiersin.org The initial phase involves the release of mediators like histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines. frontiersin.org

Studies have shown that derivatives of glycyrrhizic acid can significantly inhibit this inflammatory response. For instance, disodium (B8443419) glycyrrhetinic acid hemiphthalate, a derivative, demonstrated potent anti-inflammatory activity by significantly inhibiting carrageenan-induced paw edema in rats. nih.gov Its potency was found to be substantially higher than that of acetylsalicylic acid in this model. nih.gov Similarly, other studies using related compounds like ammonium (B1175870) glycyrrhizinate have confirmed the ability to suppress the effects of carrageenan, markedly reducing paw edema formation. nih.gov The mechanism is linked to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov

Table 1: Effect of Glycyrrhizin Derivatives on Carrageenan-Induced Paw Edema

Compound StudiedAnimal ModelKey FindingsReference
Disodium glycyrrhetinic acid hemiphthalateRatSignificantly inhibited paw edema. Potency was approximately 13.05 times higher than acetylsalicylic acid. nih.gov
Ammonium glycyrrhizinateMouseMarkedly suppressed paw edema formation for up to 48 hours after administration. nih.gov
Dihemiphthalate compounds of glycyrrhetinic acid derivativesRatSignificantly inhibited the development of paw edema during the first 3 hours post-carrageenan injection. nih.gov

Zymosan, a component derived from yeast cell walls, is used to induce sterile peritonitis, a model for studying systemic inflammatory responses and leukocyte migration. nih.govmeliordiscovery.com Intraperitoneal injection of zymosan triggers an inflammatory cascade, leading to the infiltration of immune cells, primarily neutrophils, into the peritoneal cavity and the production of inflammatory mediators. meliordiscovery.commdpi.com

Research has demonstrated the anti-inflammatory effects of glycyrrhizin compounds in this model. A single administration of ammonium glycyrrhizinate was shown to produce significant anti-inflammatory effects in zymosan-induced peritonitis in mice. nih.govresearchgate.net The compound was effective in reducing the infiltration of inflammatory cells into the peritoneal cavity, highlighting its ability to modulate leukocyte trafficking during inflammation. researchgate.net This model helps to confirm the compound's capacity to act on systemic inflammatory processes beyond localized edema. nih.gov

Antinociceptive Activity in Animal Pain Models

Antinociceptive activity refers to the suppression of pain signaling. Disodium glycyrrhizinate and its related compounds have been evaluated in several animal models designed to assess analgesic potential against different types of pain.

The acetic acid-induced writhing test is a chemical pain model used to screen for peripheral analgesic activity. wisdomlib.orgnih.gov Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing response in the animal, which is considered an indicator of visceral pain. pharmacologydiscoveryservices.comwisdomlib.org This response is mediated by the release of endogenous pain mediators like prostaglandins. nih.gov

Disodium glycyrrhetinic acid hemiphthalate has shown significant antinociceptive effects in this model. nih.gov It effectively suppressed the writhing responses in mice induced by acetic acid. nih.gov The potency of this derivative was reported to be approximately 12.84 times higher than that of acetylsalicylic acid, indicating a strong peripheral analgesic effect. nih.gov

Table 2: Antinociceptive Effects in Acetic Acid-Induced Writhing Test

Compound StudiedAnimal ModelKey FindingsReference
Disodium glycyrrhetinic acid hemiphthalateMouseSignificantly inhibited abdominal constrictions with a potency ~12.84 times higher than acetylsalicylic acid. nih.gov
GlycyrrhizinMouseSignificantly inhibited the nociception induced by acetic acid. nih.gov

The formalin test is a widely used model of tonic chemical pain that produces a biphasic nociceptive response. meliordiscovery.comnih.gov The first, acute phase results from the direct chemical stimulation of nociceptors, while the second, inflammatory phase is driven by a central sensitization mechanism and ongoing peripheral inflammation. meliordiscovery.commdpi.com This model allows for the investigation of both acute and more persistent inflammatory pain. nih.gov

Studies using glycyrrhizin have shown significant inhibition of nociception in both phases of the formalin test in mice. nih.gov This suggests that the compound acts on both the acute neurogenic pain and the subsequent inflammatory pain pathways. nih.gov Furthermore, in models of hyperalgesia (an increased sensitivity to pain), such as zymosan-induced hyperalgesia, ammonium glycyrrhizinate demonstrated a strong ability to reduce the pain state. nih.gov It produced a significant, long-lasting reduction in zymosan-induced hyperalgesia, indicating its potential to alleviate persistent pain states associated with inflammation. nih.govresearchgate.net

Hepatoprotective Effects in Experimental Liver Injury Models

The liver-protective, or hepatoprotective, effects of glycyrrhizin and its derivatives are among their most well-documented biological activities. nih.gov These effects have been demonstrated in various experimental models of liver injury induced by toxins, drugs, or other harmful agents. patsnap.comnih.gov

The mechanisms underlying these hepatoprotective effects are multifaceted and include anti-inflammatory, antioxidant, and antiviral properties. nih.govpatsnap.com Glycyrrhizin has been shown to protect liver cells by mitigating liver inflammation and reducing oxidative stress. patsnap.comresearchgate.net In experimental models of fulminant hepatic failure, such as that induced by D-galactosamine/lipopolysaccharide (D-GalN/LPS), glycyrrhizin derivatives have shown protective effects. nih.govresearchgate.net The anti-inflammatory action of glycyrrhizin, including the suppression of TNF-α and caspase-3, is considered a key contributor to its hepatoprotective activity. nih.gov Furthermore, glycyrrhizin and its active metabolite, glycyrrhetinic acid, have been used as liver-protective drugs in clinical settings in some countries for conditions like chronic hepatitis. nih.gov Studies have also demonstrated that these compounds can inhibit the proliferation of hepatocellular carcinoma cells and promote the regeneration of injured liver tissue. nih.gov

Table 3: Summary of Hepatoprotective Mechanisms

MechanismDescriptionReference
Anti-inflammatory Suppresses pro-inflammatory cytokines like TNF-α and inhibits inflammatory cell infiltration. nih.govpatsnap.com
Antioxidant Scavenges free radicals and reduces oxidative stress, protecting hepatocytes from damage. patsnap.com
Antiapoptotic Inhibits key mediators of apoptosis, such as caspase-3, and the release of cytochrome C from mitochondria. nih.gov
Antiviral Has been observed to inhibit the replication of certain viruses, including hepatitis viruses. patsnap.compatsnap.com

Antiviral Potential in Cellular and Animal Models (e.g., Hepatitis viruses, SARS-CoV-2 mechanistic studies)

This compound, often studied as its active component glycyrrhizic acid (GA) or glycyrrhizin (GL), has demonstrated a broad spectrum of antiviral activities in various in vitro and in vivo models. Its mechanisms of action are multifaceted, often involving interference with viral entry, replication, and modulation of host immune responses.

Hepatitis Viruses:

Glycyrrhizin has a long history of use in treating chronic hepatitis, particularly in Japan. frontiersin.org In vitro studies have shown that it can inhibit the secretion of hepatitis B virus surface antigen (HBsAg) from infected liver cells. frontiersin.orgfrontiersin.org This is achieved by causing the accumulation of HBsAg in the Golgi apparatus, thereby altering its intracellular transport and inhibiting its sialylation in a dose-dependent manner. frontiersin.orgfrontiersin.org Furthermore, glycyrrhizin can bind to hepatocytes, change the expression of HBV-related antigens, and inhibit the sialylation of HBsAg. frontiersin.org While some studies suggest a moderate inhibition of HBV production without toxic effects on host cells, others indicate that it did not significantly reduce HCV RNA levels in patients, though it did lower serum alanine aminotransferase levels. nih.govkobe-u.ac.jp In cell culture models, glycyrrhizin has shown a dose-dependent antiviral effect against Hepatitis C Virus (HCV), with one study reporting a 50% reduction in HCV at a concentration of 14 ± 2 μg/mL and an 89% inhibition at 40 μg/mL. nih.gov Combination therapy of glycyrrhizin with other antiviral drugs like lamivudine or interferon has shown enhanced inhibitory effects on HBV and HCV replication. frontiersin.orgfrontiersin.org

SARS-CoV-2 Mechanistic Studies:

The emergence of SARS-CoV-2 prompted extensive research into the antiviral potential of existing compounds, including glycyrrhizin. Multiple studies have indicated that glycyrrhizin and its derivatives interfere with the early stages of SARS-CoV-2 infection, primarily by targeting the viral spike (S) protein and its interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). researchgate.netmdpi.com

Mechanistic studies have revealed several ways in which glycyrrhizin exerts its anti-SARS-CoV-2 effects:

Blocking Viral Entry: Glycyrrhizin has been shown to directly interact with the S protein, thereby blocking its binding to host cells. researchgate.net Molecular docking studies have identified potential binding pockets for glycyrrhizin on the S protein, including at the interface with ACE2 and within the receptor-binding domain (RBD). This interaction can disrupt the conformational changes in the S protein required for ACE2 binding. Diammonium glycyrrhizinate (DG), a derivative, has also been shown to efficiently impair the interaction between the RBD and human ACE2 proteins in a concentration-dependent manner. mdpi.com

Inhibition of Viral Proteases: Glycyrrhizin has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication. biorxiv.orgbiorxiv.orgnih.gov In vitro assays demonstrated that glycyrrhizin could completely inhibit Mpro activity at a concentration of 2000 µM and reduce its activity by over 70% at 30 µM. biorxiv.org

Downregulation of Host Factors: Some evidence suggests that glycyrrhizin can down-regulate the expression of ACE2 in vitro, further hindering viral entry. nih.gov It has also been proposed to inhibit the expression of transmembrane protease serine 2 (TMPRSS2), another host protein crucial for SARS-CoV-2 entry. mdpi.com

The following table summarizes the key antiviral mechanisms of glycyrrhizin against Hepatitis viruses and SARS-CoV-2 based on preclinical findings.

Virus TargetMechanism of ActionKey Findings
Hepatitis B Virus (HBV) Inhibition of HBsAg secretionAccumulation of HBsAg in the Golgi apparatus, altered intracellular transport, and inhibited sialylation. frontiersin.orgfrontiersin.org
Modulation of host cell factorsBinds to hepatocytes and alters the expression of HBV-related antigens. frontiersin.org
Hepatitis C Virus (HCV) Inhibition of viral replicationDose-dependent reduction in HCV levels in cell culture. nih.gov
SARS-CoV-2 Blocking viral entryDirectly interacts with the spike protein, preventing attachment to host cells. researchgate.net Impairs the binding of the spike protein's RBD to the ACE2 receptor. mdpi.comnih.gov
Inhibition of viral enzymesInhibits the activity of the main protease (Mpro/3CLpro), which is crucial for viral replication. biorxiv.orgbiorxiv.orgnih.gov
Modulation of host cell factorsDownregulates the expression of the ACE2 receptor and potentially TMPRSS2. mdpi.comnih.gov

Antitumoral and Antiproliferative Effects in Cell Lines and Preclinical Tumor Models

This compound and its primary active metabolite, glycyrrhetinic acid, have been investigated for their potential anticancer properties in a variety of preclinical models. These studies have revealed mechanisms including the inhibition of cell proliferation, induction of apoptosis, and interference with tumor promotion.

Inhibition of Malignant Glioma Cell Proliferation

Research has demonstrated the inhibitory effects of glycyrrhizic acid on the proliferation of malignant glioma cells. One study found that glycyrrhizic acid could suppress the growth of C6 glioma cells in a dose- and time-dependent manner. The mechanism behind this inhibition was linked to the downregulation of the high-mobility group box 1 (HMGB1) protein and the receptor for advanced glycation end products (RAGE) signaling pathway. Specifically, treatment with glycyrrhizic acid led to decreased expression of HMGB1, RAGE, and downstream signaling molecules including nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), and matrix metalloproteinase-9 (MMP-9). This suggests that the anti-proliferative effect of glycyrrhizic acid on glioma cells is mediated through the suppression of the HMGB1-RAGE signaling axis.

Impact on Bladder Cancer Cell Apoptosis

In the context of bladder cancer, glycyrrhizic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies on human bladder cancer T24 cells revealed that glycyrrhizic acid treatment could trigger apoptosis through the mitochondrial pathway. This was evidenced by an increase in the ratio of Bax to Bcl-2 proteins, which are key regulators of apoptosis, and the subsequent activation of caspase-3. Furthermore, glycyrrhizic acid was found to inhibit the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation. The pro-apoptotic effects of glycyrrhizic acid were diminished when the PI3K/Akt pathway was activated, indicating that the induction of apoptosis in bladder cancer cells is at least partially dependent on the inhibition of this pathway.

Influence on Tumor Initiation and Promotion in Animal Models

The effects of glycyrrhizin on carcinogenesis have been examined in animal models, particularly in the context of skin and liver cancer. In a two-stage skin carcinogenesis model in mice, where tumors are initiated with 7,12-dimethylbenz[a]anthracene (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of glycyrrhizin was found to significantly inhibit tumor promotion. This was associated with a reduction in TPA-induced inflammation and oxidative stress.

In studies related to liver cancer, glycyrrhizin has demonstrated protective effects against chemically induced hepatocarcinogenesis in rats. It has been shown to suppress the development of preneoplastic lesions and reduce the incidence of hepatocellular carcinoma. The mechanisms underlying these protective effects are thought to include its anti-inflammatory, antioxidant, and immunomodulatory properties.

The following table provides a summary of the antitumoral and antiproliferative effects of glycyrrhizin observed in preclinical studies.

Cancer TypeModelKey FindingsMechanism of Action
Malignant Glioma C6 glioma cell lineInhibited cell proliferation in a dose- and time-dependent manner.Downregulation of the HMGB1-RAGE signaling pathway, leading to decreased expression of NF-κB, ERK, and MMP-9.
Bladder Cancer T24 human bladder cancer cell lineInduced apoptosis.Increased Bax/Bcl-2 ratio, activation of caspase-3, and inhibition of the PI3K/Akt signaling pathway.
Skin Cancer Mouse skin carcinogenesis model (DMBA/TPA)Inhibited tumor promotion.Reduction of TPA-induced inflammation and oxidative stress.
Liver Cancer Rat hepatocarcinogenesis modelSuppressed the development of preneoplastic lesions and hepatocellular carcinoma.Anti-inflammatory, antioxidant, and immunomodulatory effects.

Investigations of Genotoxicity and Carcinogenicity in Preclinical Studies

The genotoxic and carcinogenic potential of this compound and its components has been evaluated in a range of preclinical studies to assess its safety profile. These investigations have included bacterial mutagenicity assays, as well as longer-term carcinogenicity studies in animal models.

Chromosomal Aberration Tests in Cell Cultures (e.g., Chinese Hamster Fibroblast Cultures)

The potential for a substance to induce structural or numerical damage to chromosomes is a critical aspect of genotoxicity assessment. The in vitro chromosome aberration test is a standard method used to identify such effects in cultured mammalian cells. eurofins.com This assay evaluates the clastogenicity of a test compound by exposing cell cultures, such as those derived from Chinese hamster fibroblasts or human peripheral blood lymphocytes, to the substance with and without metabolic activation. labcorp.comregulations.gov Following exposure, cells are arrested in the metaphase stage of cell division, and chromosomes are analyzed microscopically for abnormalities like breaks, exchanges, and polyploidy. labcorp.com

In a chromosome aberration test conducted on Chinese Hamster Lung (CHL) cells, this compound was found to induce structural chromosome aberrations at a concentration of 4000 µg/mL. mdpi.com However, in the same study, it did not increase the number of revertant colonies in the Ames test, which assesses gene mutations. mdpi.com Another related compound, monoammonium glycyrrhizinate, was reported to be non-genotoxic in a chromosome aberration test using human lymphocytes at concentrations up to 1500 µg/mL, though cytotoxicity was observed at this level. mdpi.com

Table 1: Summary of In Vitro Chromosomal Aberration Test Findings

CompoundCell SystemConcentrationResultCitation
This compoundChinese Hamster Lung (CHL) Cells4000 µg/mLInduced structural chromosome aberrations. mdpi.com
Monoammonium GlycyrrhizinateHuman LymphocytesUp to 1500 µg/mLDid not induce genotoxicity (cytotoxicity observed at 1500 µg/mL). mdpi.com

In Vivo Micronucleus Tests in Rodents

The in vivo mammalian erythrocyte micronucleus test is a widely used and regulatory-accepted method for assessing genotoxicity. nucro-technics.comnih.gov This assay detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals, typically rodents. nucro-technics.com Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division. nucro-technics.com An increase in the frequency of micronucleated young erythrocytes in treated animals indicates that the substance is genotoxic in vivo, taking into account metabolic, pharmacokinetic, and DNA-repair processes that occur in a whole animal. nucro-technics.commdpi.com

Specific studies on this compound in the in vivo micronucleus test were not identified in a comprehensive literature review. However, studies on closely related salts of glycyrrhizic acid provide relevant data. Ammonium glycyrrhizate was found to be not genotoxic in a battery of tests that included in vivo cytogenetics assays. nih.gov More specifically, monoammonium glycyrrhizinate did not show genotoxic activity in a micronucleus test using mouse bone marrow. mdpi.com These findings on closely related compounds suggest a low potential for this compound to induce chromosomal damage in the whole-animal system.

Table 2: In Vivo Micronucleus Test Findings for Related Glycyrrhizic Acid Salts

CompoundAnimal ModelTest SystemResultCitation
Ammonium GlycyrrhizateRodentsIn vivo cytogenetics assaysNot genotoxic. nih.gov
Monoammonium GlycyrrhizinateMouseBone marrow micronucleus testNot genotoxic. mdpi.com

Long-Term Carcinogenicity Studies in Murine Models

Long-term carcinogenicity studies in rodent models are the standard for evaluating the potential of a substance to cause cancer over a lifetime of exposure. These studies typically involve administering the test substance to animals (usually rats and mice) daily for a period of up to two years.

A tumorigenicity study was conducted in which this compound was administered to B6C3F1 mice in their drinking water for 96 weeks. nih.gov The experiment was terminated at 110 weeks. The results showed no difference between the treated and control groups in terms of tumor incidence, the latent period for tumor appearance, or the distribution of different tumor types. nih.gov The study concluded that the long-term oral administration of this compound to mice provided no evidence of tumorigenicity. nih.gov

In a separate 104-week study, the related compound monoammonium glycyrrhizinate was tested for carcinogenic potential in both CD rats and CD-1 mice via subcutaneous administration. researchgate.netresearchgate.netpieronline.jp The study concluded that under the experimental conditions, the compound did not possess carcinogenic potential in either rats or mice. researchgate.netresearchgate.net The types, incidence, and severity of neoplastic lesions recorded were not increased in the treated animals compared to the control groups and were consistent with those commonly found in the strains and ages of the animals tested. researchgate.net

Table 3: Summary of Long-Term Carcinogenicity Studies

CompoundSpecies/StrainDurationRoute of AdministrationKey FindingCitation
This compoundB6C3F1 Mice96 weeksOral (Drinking Water)No evidence of tumorigenicity. nih.gov
Monoammonium GlycyrrhizinateCD Rats & CD-1 Mice104 weeksSubcutaneousNo carcinogenic potential observed. researchgate.netresearchgate.net

Anthelmintic Activity in Parasitic Infection Models (e.g., Opisthorchis felineus in Hamsters)

This compound has been investigated for its role in treating parasitic infections, particularly in combination with established anthelmintic drugs in hamster models of opisthorchiasis, a liver disease caused by the fluke Opisthorchis felineus. dntb.gov.uanih.gov While not typically used as a standalone anthelmintic, its formulation into supramolecular complexes with drugs like praziquantel (B144689) has shown to significantly enhance therapeutic efficacy.

In a study using hamsters infected with O. felineus, a complex of praziquantel with this compound (PZQ-Na₂GA) was administered. nih.gov This complex reduced the number of helminths in the liver by 87%, an effect that was 30% greater than a single administration of the complex. nih.gov The improved efficacy is partly attributed to the higher bioavailability of praziquantel when complexed with this compound. nih.govresearchgate.net Beyond reducing the parasite load, the PZQ-Na₂GA complex also improved the physiological status of the infected hamsters, as evidenced by diminished relative weights of the liver and thymus and improvements in some hematological parameters. nih.gov Furthermore, the complex was better at decreasing the inflammatory infiltration caused by the infection compared to praziquantel alone. nih.gov

Similar synergistic effects have been observed with other compounds. A complex of curcumin and this compound showed a noticeable immobilizing effect on O. felineus individuals in vitro. dntb.gov.ua Likewise, a complex with albendazole demonstrated a pronounced anthelmintic effect and improved physiological parameters in infected hamsters. dntb.gov.ua

Table 4: Efficacy of this compound Complexes in Opisthorchis felineus Hamster Model

Drug ComplexKey Anthelmintic FindingAdditional Biological ActivitiesCitation
Praziquantel-Disodium Glycyrrhizinate (PZQ-Na₂GA)Reduced helminth load in the liver by 87%.Improved host physiological and hematological parameters; reduced inflammatory infiltration. nih.govnih.gov
Curcumin-Disodium GlycyrrhizinateNoticeable immobilizing effect on helminths in vitro.Not specified in vivo. dntb.gov.ua
Albendazole-Disodium GlycyrrhizinatePronounced anthelmintic effect.Normalized liver and spleen weight; improved physiological parameters. dntb.gov.ua

Structure Activity Relationships and Rational Design of Glycyrrhizinate Derivatives

Impact of Glycosylation on Biological Activity

The glycosidic moiety of disodium (B8443419) glycyrrhizinate, consisting of two glucuronic acid molecules, plays a pivotal role in its biological activity. The presence and nature of this sugar chain can significantly influence the compound's pharmacological effects. For instance, the carbohydrate portion is crucial for the antithrombin activity of glycyrrhizin (B1671929), as its aglycone, glycyrrhetinic acid, does not exhibit this effect. This suggests that the sugar moiety is essential for the allosteric interaction with thrombin.

Furthermore, the degree of glycosylation has been shown to modulate anticancer properties. Studies have demonstrated that glycyrrhetinic acid monoglucuronides (GAMGs) exhibit higher anticancer activities than the bisglucuronide glycyrrhizin analogs. This indicates that a reduction in the number of sugar units can, in some cases, enhance the desired therapeutic effect. Specifically, in vivo studies have shown that GAMGs are more effective at inhibiting tumor growth in mouse models of sarcoma and hepatoma compared to their bisglucuronide counterparts nih.gov.

The anti-inflammatory activity is also influenced by the glycosidic chain. While glycyrrhetinic acid itself possesses potent anti-inflammatory properties, certain glycosylated derivatives have shown comparable or even superior activity in preclinical models. The nature of the sugar can also be a determining factor; for example, the sweetness of glycyrrhetinic acid derivatives, a property linked to its structure, can be modulated by the type of sugar attached. A monoglucuronide derivative of glycyrrhetinic acid has been reported to be significantly sweeter than sucrose, highlighting the influence of the sugar component on its physicochemical properties.

Significance of Modifications at C-3 and C-30 Positions for Functional Consequences

The C-3 and C-30 positions of the glycyrrhetinic acid backbone are key sites for chemical modification to alter the biological activity of the resulting derivatives. The C-3 position is where the glycosidic chain is attached in glycyrrhizin, and modifications here directly impact the role of glycosylation. The C-30 position features a carboxyl group that is also amenable to chemical alterations.

Research has shown that modifications at both these positions are critical for modulating the pharmacological effects of glycyrrhizinate derivatives. For instance, the introduction of amide linkages at the C-3 position has been found to significantly enhance the cytotoxic activity of glycyrrhetinic acid against various cancer cell lines nih.gov. In one study, a series of derivatives with amide linkages at C-3 exhibited more potent antitumor activity than those with ester linkages at the same position. One such amide derivative demonstrated stronger antitumor activity against the A549 lung cancer cell line than the standard chemotherapy drug cisplatin (B142131) nih.gov.

Simultaneous modifications at both the C-3 and C-30 positions have also been explored. For example, the presence of nitrate (B79036) moieties at both C-3 and C-30 was found to increase the anticancer effect of the derivative. The introduction of different heterocyclic groups at the C-30 position, in conjunction with modifications on the A-ring (which includes the C-3 position), has been shown to improve the antiproliferative effects in human leukemia cells. Specifically, compounds with a cyano-enone functionality on the A-ring exhibited greater growth inhibitory effects nih.gov.

The following table summarizes the impact of various modifications at the C-3 and C-30 positions on the anticancer activity of glycyrrhetinic acid derivatives.

Modification Site Type of Modification Effect on Anticancer Activity Cell Line(s) Reference
C-3Amide linkageIncreased cytotoxicity compared to ester linkageA549, HepG2, MCF-7, HeLa nih.gov
C-30Nitrogen heterocycleImproved antiproliferative effectsHL-60 nih.gov
C-3 and C-30Simultaneous nitrate moietiesIncreased anticancer effectNot specified

Synthesis and Characterization of Novel Disodium Glycyrrhizinate Analogs (e.g., Glycyrrhetinic Acid Hemiphthalate, β-Cyclodextrin Conjugates)

The rational design and synthesis of novel this compound analogs have led to the development of compounds with tailored properties. Two such examples are glycyrrhetinic acid hemiphthalate and β-cyclodextrin conjugates.

Glycyrrhetinic Acid Hemiphthalate:

Disodium glycyrrhetinic acid hemiphthalate is a derivative synthesized to enhance the anti-inflammatory and analgesic properties of the parent compound. This derivative has demonstrated significant inhibitory effects on carrageenan-induced rat paw edema and acetic acid-induced writhing in mice in preclinical studies nih.gov. The potency of disodium glycyrrhetinic acid hemiphthalate was found to be considerably higher than that of acetylsalicylic acid in these models nih.gov. The synthesis of this analog involves the esterification of the C-3 hydroxyl group of glycyrrhetinic acid with phthalic anhydride. The resulting hemiphthalate is then converted to its disodium salt. Characterization of such derivatives is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.

β-Cyclodextrin Conjugates:

β-Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various molecules, often improving their solubility and bioavailability. Novel β-cyclodextrin-based heptavalent glycyrrhetinic acid conjugates have been synthesized and characterized. These conjugates have shown promising anti-influenza activity. The synthesis involves coupling alkynyl-functionalized glycyrrhetinic acid with a heptaazide-substituted β-cyclodextrin via click chemistry. The resulting conjugates have been characterized by NMR, IR, and MALDI-TOF-MS measurements. Several of these multivalent conjugates exhibited strong anti-influenza properties with IC50 values in the micromolar range.

Comparative Analysis of Different Glycyrrhizate Salts and Derivatives in Preclinical Investigations

Preclinical studies have been conducted to compare the biological activities of various glycyrrhizate salts and derivatives, providing valuable insights for the selection of lead candidates for further development.

Comparison of Glycyrrhizate Salts:

Comparison of Glycyrrhizinate Derivatives:

A significant body of research has focused on comparing the efficacy of various structurally modified derivatives of glycyrrhetinic acid.

Anticancer Activity: As mentioned earlier, monoglucuronide derivatives of glycyrrhetinic acid have demonstrated superior anticancer activity compared to the bisglucuronide parent compound, glycyrrhizin nih.gov. Furthermore, a comparative study of glycyrrhetinic acid derivatives with ester versus amide linkages at the C-3 position revealed the superior cytotoxic potential of the amide derivatives nih.gov. The following table provides a comparative overview of the anticancer activity of selected glycyrrhetinic acid derivatives.

Derivative Modification Activity (IC50) Cell Line Reference
18α-GAMGMonoglucuronide6.67 µMHepG2 nih.gov
18β-GAMGMonoglucuronideNot specifiedHepG2 nih.gov
18α-GA (bisglucuronide)BisglucuronideLess active than GAMGHepG2 nih.gov
18β-GA (bisglucuronide)BisglucuronideLess active than GAMGHepG2 nih.gov
Amide Derivative (Compound 26)Amide linkage at C-32.109 µMA549 nih.gov
Cisplatin (Reference)-9.001 µMA549 nih.gov

Anti-inflammatory Activity: Preclinical models have been instrumental in comparing the anti-inflammatory potency of various derivatives. Disodium glycyrrhetinic acid hemiphthalate showed an ID50 of 21.37 mg/kg in inhibiting carrageenan-induced rat paw edema, which was found to be more potent than acetylsalicylic acid nih.gov. Another study reported that various derivatives of glycyrrhizic acid, including its potassium salt and the sodium salt of 18-glycyrrhetic acid, exhibited pronounced anti-inflammatory action, comparable to prednisolone (B192156) in some models nih.gov.

The collective findings from these comparative preclinical investigations underscore the value of rational drug design in optimizing the therapeutic properties of this compound and its derivatives.

Formulation and Delivery Research for Enhanced Glycyrrhizinate Bioavailability in Preclinical Studies

Supramolecular Complexation for Enhanced Solubility and Permeation

Supramolecular complexation has emerged as a promising approach to improve the solubility and membrane permeability of poorly soluble drugs by forming non-covalent complexes with carrier molecules. Disodium (B8443419) glycyrrhizinate has been effectively utilized in this context, notably with Praziquantel (B144689) and Curcumin.

In preclinical studies, a water-soluble complex of Praziquantel with Disodium glycyrrhizinate in a 1:10 ratio demonstrated a significant increase in the solubility of Praziquantel. nih.gov This enhanced solubility is attributed to the inclusion of the drug molecules within the micelles formed by this compound in aqueous solutions. nih.gov Furthermore, this supramolecular complex exhibited enhanced permeability. In vitro experiments using parallel artificial membrane permeability assays (PAMPA) showed a notable increase in the penetration of Praziquantel when complexed with this compound. nih.gov

Similarly, to address the poor water solubility of Curcumin, a micellar complex with this compound (in a 1:1 molar ratio) was developed through solid-phase mechanical processing. mdpi.comnih.gov This complexation strategy was designed to leverage the amphiphilic nature of this compound to encapsulate Curcumin, thereby improving its dissolution and subsequent absorption. Research has indicated that glycyrrhizic acid, the parent compound of this compound, can integrate into lipid bilayers, enhancing membrane fluidity and permeability, which facilitates the transport of the complexed drug. mdpi.com An amorphous solid dispersion of Curcumin with this compound demonstrated a marked improvement in oral bioavailability in rat models and enhanced membrane permeability in PAMPA tests. nih.gov

Table 1: Effects of Supramolecular Complexation on Drug Solubility and Permeability

DrugComplexation AgentKey Findings in Preclinical Studies
Praziquantel This compoundIncreased water solubility; Enhanced permeability in PAMPA assays. nih.govnih.gov
Curcumin This compoundImproved water solubility through micellar complex formation; Enhanced membrane permeability. nih.govmdpi.comnih.gov

This table summarizes the key preclinical findings on the enhancement of solubility and permeability of Praziquantel and Curcumin through supramolecular complexation with this compound.

Nanocarrier Systems for Targeted Delivery and Sustained Release in Preclinical Models

Nanocarrier systems offer a sophisticated platform for the targeted delivery and sustained release of therapeutic agents, potentially improving their efficacy and reducing side effects. Among these, niosomes, which are vesicular nanocarriers composed of non-ionic surfactants, have been investigated for the delivery of glycyrrhizinate derivatives in preclinical models.

While direct studies on this compound-loaded niosomes are limited, research on monoammonium glycyrrhizinate (a closely related salt) provides valuable insights. In murine models, niosomes containing polysorbate 20 (Tween 20) and cholesterol have been successfully used to encapsulate monoammonium glycyrrhizinate. nih.gov These niosomal formulations were designed to enhance the anti-inflammatory properties of the drug.

In vivo experiments demonstrated that the administration of monoammonium glycyrrhizinate-loaded niosomes led to a significant decrease in edema and nociceptive responses in murine models of inflammation compared to the administration of the free drug. nih.gov The niosomal formulation facilitated a sustained release of the encapsulated drug, which is a desirable characteristic for anti-inflammatory therapies. The physicochemical properties of these niosomes, including their size, stability, and drug entrapment efficiency, were thoroughly characterized, showing them to be favorable for in vivo administration. nih.gov

Table 2: Characteristics of Glycyrrhizinate-Loaded Niosomes in Preclinical Studies

ParameterFindings
Composition Non-ionic surfactant (Polysorbate 20), Cholesterol, Monoammonium glycyrrhizinate. nih.gov
In Vitro Release Sustained release profile observed from the niosomal formulation.
In Vivo Efficacy (Murine Model) Significant reduction in edema and nociceptive responses compared to the free drug. nih.gov
Stability Formulations demonstrated favorable physicochemical stability for in vivo use. nih.gov

This table outlines the key characteristics and findings from preclinical studies on niosomes loaded with a glycyrrhizinate salt.

Influence of Formulation Excipients on Bioactivity in In Vitro Systems

The choice of excipients in a pharmaceutical formulation can significantly impact the bioactivity of the active compound. For this compound, its inherent surface-active properties and its interactions with other formulation components are crucial considerations.

This compound itself can act as a solubilizing agent and a penetration enhancer due to its ability to form micelles and interact with biological membranes. nih.govresearchgate.net This property is central to its use in supramolecular complexes as discussed earlier. The amphiphilic nature of glycyrrhizic acid allows it to increase the solubility of hydrophobic drugs and enhance their permeability across cell membranes. nih.gov

The bioactivity of this compound can be influenced by the presence of other excipients. For instance, in niosomal formulations, non-ionic surfactants like polysorbates (e.g., Tween 20) are integral to the vesicle structure that encapsulates the drug. nih.gov The interaction between the glycyrrhizinate salt and the surfactant-cholesterol bilayer will govern the drug loading, release kinetics, and ultimately, the therapeutic effect.

Furthermore, the use of cyclodextrins in combination with glycyrrhetinic acid (the aglycone of glycyrrhizic acid) has been explored to enhance antiviral activity. In one study, heptavalent glycyrrhetinic acid conjugates with β-cyclodextrin were synthesized and evaluated for their in vitro anti-influenza activity, demonstrating that such complexation can modulate the biological effects of the active moiety. nih.gov While this study does not directly involve this compound, it highlights the potential of cyclodextrins to influence the bioactivity of related compounds. The inclusion of polyethylene (B3416737) glycol (PEG) in nanoparticle formulations of glycyrrhizic acid has also been shown to influence the physicochemical properties and drug release profiles. nih.gov

Table 3: Influence of Excipients on the Properties and Bioactivity of Glycyrrhizinate Derivatives

Excipient ClassExampleInfluence on Glycyrrhizinate Formulations
Non-ionic Surfactants Polysorbates (Tween 20)Integral component of niosomes, influencing drug encapsulation and release. nih.gov
Polymers Polyethylene Glycol (PEG)Affects nanoparticle size, zeta potential, and drug release characteristics. nih.gov
Cyclodextrins β-CyclodextrinCan modulate the antiviral bioactivity of glycyrrhetinic acid conjugates. nih.gov

This table summarizes the observed influence of different classes of excipients on the formulation properties and in vitro bioactivity of glycyrrhizinate derivatives.

Emerging Research Directions and Methodological Considerations for Disodium Glycyrrhizinate Studies

Omics Approaches in Glycyrrhizinate Research (e.g., Transcriptomics, Proteomics, Metabolomics)

"Omics" technologies, which allow for the large-scale study of biological molecules, are crucial in elucidating the intricate molecular and metabolic pathways influenced by glycyrrhizinate and its source, the licorice plant (Glycyrrhiza species). These approaches provide a holistic view of the changes occurring at the gene, protein, and metabolite levels. mdpi.com

Transcriptomics and Metabolomics: Integrated transcriptomic and metabolomic analyses have been employed to investigate the biosynthesis of glycyrrhizin (B1671929) and other active constituents in Glycyrrhiza uralensis. Studies have revealed how different environmental factors, such as nitrogen sources and drought stress, impact the expression of genes and the accumulation of metabolites. nih.govnih.gov For instance, low-level nitrate (B79036) nitrogen has been shown to accelerate the accumulation of flavonoid ingredients, while drought stress can upregulate genes and proteins involved in the biosynthesis of glycyrrhizin. nih.govnih.gov These multi-omics studies help identify key differentially expressed genes (DEGs) and metabolic pathways, such as the phenylpropanoid pathway for flavonoid biosynthesis, providing a deeper understanding of how the production of these compounds is regulated. nih.govnih.gov

Proteomics: In conjunction with transcriptomics and metabolomics, proteomics helps to confirm that changes in gene expression translate to functional proteins. Studies on G. uralensis under drought stress have shown that the expression patterns of differentially expressed proteins (DEPs) are positively related to the metabolic profiles of flavonoids and saponins (B1172615), including glycyrrhizin. nih.gov This integrated approach ensures a more complete picture, from gene to protein to metabolite, of the plant's response to stress and its effect on the production of active compounds like glycyrrhizinate. nih.gov

Table 1: Application of Omics Technologies in Glycyrrhizinate-Related Research
Omics ApproachOrganism/ModelKey Research FocusSelected FindingsReference
Transcriptomics & MetabolomicsGlycyrrhiza uralensisEffect of different nitrogen forms on primary and secondary metabolismIdentified 364 DEGs under low NH4+ conditions; low-level nitrate nitrogen distinctly accelerated flavonoid accumulation. nih.gov
Multi-Omics (Transcriptome, Proteome, Metabolome)Glycyrrhiza uralensisEffect of drought stress on bioactive constituentsUpregulated expression of genes (bAS, CYP88D6) and related proteins in the glycyrrhizin biosynthesis pathway under drought conditions. nih.gov

Network Pharmacology and In Silico Modeling for Target Prediction and Pathway Analysis

Network pharmacology is a powerful computational approach that integrates data from multiple sources to predict the targets of active compounds and elucidate their mechanisms of action within complex biological networks. academicjournals.org This methodology is particularly well-suited for studying compounds like glycyrrhizin, which exhibit multifaceted therapeutic effects by interacting with multiple targets. nih.gov

The typical workflow involves identifying the active ingredients, predicting their potential protein targets using databases like SwissTargetPrediction, and retrieving disease-associated genes from resources such as GeneCards and OMIM. academicjournals.orgnih.gov By constructing and analyzing protein-protein interaction (PPI) networks and compound-target-pathway networks, researchers can identify key targets and signaling pathways. nih.govox.ac.uk For example, a network pharmacology study investigating glycyrrhizin for acute pancreatitis identified mitogen-activated protein kinase 3 (MAPK3) as a key target. nih.gov Subsequent molecular docking simulations confirmed a stable binding interaction, and in vitro experiments validated that glycyrrhizin could inhibit the MAPK/STAT3/AKT signaling pathway. nih.gov These in silico approaches significantly accelerate the identification of potential mechanisms and therapeutic targets, providing a solid foundation for subsequent experimental validation. academicjournals.orgnih.gov

Table 2: Representative Network Pharmacology Study of Glycyrrhizin
StepMethodologyFinding/OutcomeReference
Target PredictionUtilizing various computational biology methods and databases.Identified potential targets of glycyrrhizin related to acute pancreatitis. nih.gov
Network AnalysisConstruction of protein-protein interaction (PPI) networks.MAPK3 was identified as a high-degree, key protein target. nih.gov
Molecular DockingComputational simulation of ligand-receptor binding.Predicted a stable complex between glycyrrhizin and MAPK3 with a binding free energy of -33.01 ± 0.08 kcal/mol. nih.gov
Experimental ValidationIn vitro experiments on primary pancreatic acinar cells.Confirmed that glycyrrhizin improves cell injury by inhibiting the MAPK/STAT3/AKT signaling pathway. nih.gov

Advanced Imaging Techniques in Preclinical Glycyrrhizinate Studies

Preclinical imaging allows for the non-invasive, real-time visualization of biological processes in living organisms, offering critical insights into the pharmacokinetics, biodistribution, and target engagement of therapeutic agents. ox.ac.uknih.gov The application of these techniques in glycyrrhizinate research is beginning to reveal where the compound accumulates and how it affects physiological processes in vivo.

Optical and Radionuclide Imaging: Near-infrared fluorescence (NIRF) imaging has been used to track the biodistribution of glycyrrhizic acid-conjugated nanoparticles. nih.gov In one study, nanoparticles labeled with a Cy5 NIR fluorophore were administered to tumor-bearing mice, with imaging revealing significant accumulation in the liver, confirming the compound's known affinity for this organ. nih.gov Furthermore, micro-positron emission tomography/computed tomography (micro-PET/CT) has been employed to assess the functional effects of glycyrrhizic acid. nih.gov In a mouse model of lipopolysaccharide-induced neuroinflammation, micro-PET/CT imaging showed that orally administered glycyrrhizic acid could reverse abnormal glucose metabolism in the brain, correlating with improved cognitive function. nih.gov Another study used microPET-CT to image inflammation in mouse ears. nih.gov

Biodistribution Studies: Radiotracer studies provide another avenue for understanding the physiological effects of glycyrrhizinate. An investigation using the radiopharmaceutical sodium pertechnetate (B1241340) (Na99mTcO4) in rats treated with a licorice extract found that the extract altered the biodistribution of the radiotracer, causing a significant decrease in its uptake in the bladder and testis. academicjournals.org Such studies are crucial for understanding potential interactions and systemic effects of licorice-derived compounds. academicjournals.org

Table 3: Advanced Imaging Modalities in Preclinical Glycyrrhizinate Research
Imaging TechniqueApplication/ModelPurposeKey FindingReference
Near-Infrared Fluorescence (NIRF) ImagingH22 tumor-bearing miceTo track the biodistribution of Cy5-labeled glycyrrhizic acid nanoparticles.Demonstrated significant accumulation of the nanoparticles in the liver. nih.gov
Micro-PET/CT ImagingLPS-induced neuroinflammation mouse modelTo assess brain glucose metabolism and inflammation.Glycyrrhizic acid reversed abnormal glucose intake and metabolism in the brain. nih.gov
Radiotracer Biodistribution AssayWistar rats treated with licorice extractTo determine the effect of licorice on the distribution of sodium pertechnetate.Licorice extract significantly decreased radiotracer uptake in the bladder and testis. academicjournals.org

Challenges and Future Perspectives in Mechanistic Glycyrrhizinate Research

Despite significant progress, several challenges remain in the mechanistic study of disodium (B8443419) glycyrrhizinate, alongside promising avenues for future research.

Challenges:

Experimental Validation: A primary limitation of computational methods like network pharmacology is the need for rigorous experimental validation. academicjournals.org While in silico models can generate valuable hypotheses, these predictions must be confirmed through in vitro and in vivo experiments to establish causality and relevance.

Clinical Translation: There is a notable gap between the wealth of preclinical data and the number of robust clinical trials. frontiersin.org For many potential applications, such as in Type 2 Diabetes and its complications, there is a need for more extensive safety evaluations and well-designed phase II clinical trials to translate preclinical findings into therapeutic use. frontiersin.org

Complexity of Action: Glycyrrhizinate's ability to interact with multiple targets and pathways, while therapeutically beneficial, also complicates the precise elucidation of its primary mechanisms of action for specific conditions.

Future Perspectives:

Targeted Drug Delivery: The natural affinity of glycyrrhizic acid for the liver is being leveraged to design targeted nanosystems for drug delivery. nih.gov Future research will likely focus on optimizing these nanocarriers to deliver other therapeutic agents for liver diseases, guided by advanced imaging techniques to confirm targeting efficiency. nih.gov

Integrated Methodologies: The continued integration of omics, network pharmacology, and advanced imaging will provide a more dynamic and comprehensive understanding of glycyrrhizinate's effects. This systems-level approach will be crucial for identifying novel therapeutic applications and for developing more targeted and effective treatments. academicjournals.org

Mechanism-Based Clinical Trials: As advanced preclinical studies clarify specific molecular targets and pathways (e.g., HMGB1 inhibition, TLR4 signaling), future clinical trials can be designed with more precise endpoints and patient selection criteria, increasing the likelihood of successful translation. nih.govfrontiersin.org

Q & A

Q. How is this compound formulated to enhance bioavailability in pharmacological studies?

  • Methodology : Supramolecular complexes with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) are used to improve solubility. Structural analysis via NMR or X-ray crystallography confirms complex formation, while pharmacokinetic studies in rodents measure plasma concentration-time profiles .

Q. What standardized protocols ensure reproducibility in assessing this compound’s hepatoprotective effects?

  • Methodology : Follow OECD guidelines for preclinical toxicity studies. Use rodent models (e.g., CCl4-induced liver fibrosis) with histopathological scoring (e.g., METAVIR system) and serum biomarkers (ALT, AST). Include dose-response curves (e.g., 10–50 mg/kg oral administration) and control groups to validate specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s pro-fibrotic vs. anti-fibrotic effects in lung fibroblasts?

  • Methodology : Context-dependent effects may arise from histamine interaction. Use lung fibroblast lines (e.g., MRC-5) treated with histamine and this compound. Measure fibrotic markers (α-SMA, collagen I) via qPCR and protein expression (P53, Bax/Bcl-2 ratio) via Western blot. Compare outcomes under varying glutathione (GSH) levels, as histamine depletion alters redox balance .

Q. What molecular dynamics approaches elucidate this compound’s interaction with HMGB1 or TLR4 receptors?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using HMGB1/TLR4 crystal structures (PDB IDs: 2YRQ, 4G8A). Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). In vitro validation includes TLR4-knockout macrophage models to confirm pathway specificity .

Q. How does this compound synergize with other bioactive compounds (e.g., curcumin) in anti-inflammatory studies?

  • Methodology : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. In murine models of liver fluke infection, combine this compound (10 mg/kg) with curcumin (50 mg/kg) and assess parasite burden reduction via qPCR or histology. Synergy is confirmed if FIC < 0.5 .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Compare in vitro IC50 values (e.g., HMGB1 inhibition in macrophages) with in vivo effective doses. Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability if disparities exceed 10-fold .

Q. How can long-term safety studies for this compound be designed to evaluate carcinogenic potential?

  • Methodology : Follow ICH S1B guidelines using CD-1 mice administered this compound via drinking water (up to 12.2 mg/kg/day) for 96 weeks. Monitor tumor incidence via gross necropsy and histopathology, comparing with controls. Include endpoints like survival curves and organ weight ratios .

Methodological Notes

  • Data Contradiction Analysis : Always compare results across multiple models (e.g., primary cells vs. immortalized lines) and validate with orthogonal assays (e.g., ELISA + Western blot).
  • Dosage Considerations : Account for species-specific metabolic differences; rodent doses often require 6–12× scaling for human equivalence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.